17-Epiestriol's ~400-Fold Superior Potency Over 17β-Estradiol in Suppressing VCAM-1
In a direct head-to-head functional assay, 17-epiestriol is approximately 400-fold more potent than 17β-estradiol in suppressing TNFα-induced VCAM-1 mRNA and protein expression in human umbilical vein endothelial cells (HUVECs) [1]. This functional superiority starkly contrasts with its lower binding affinity for ERα, underscoring the importance of ERβ-selective signaling in this specific anti-inflammatory pathway.
| Evidence Dimension | Inhibition of TNFα-induced VCAM-1 expression |
|---|---|
| Target Compound Data | ~400-fold more potent than 17β-estradiol |
| Comparator Or Baseline | 17β-estradiol (baseline potency = 1x) |
| Quantified Difference | ~400x |
| Conditions | Human umbilical vein endothelial cells (HUVECs) stimulated with TNFα |
Why This Matters
This data provides a clear, functional reason to select 17-epiestriol over 17β-estradiol for studies focused on ERβ-mediated vascular protection and anti-inflammatory mechanisms, where it demonstrates superior efficacy.
- [1] Mukherjee TK, Nathan L, Dinh H, Reddy ST, Chaudhuri G. 17-Epiestriol, an estrogen metabolite, is more potent than estradiol in inhibiting vascular cell adhesion molecule 1 (VCAM-1) mRNA expression. J Biol Chem. 2003;278(14):11746-11752. View Source
